N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives
Compound Description: These compounds represent a series of N-substituted benzamide and sulfonamide derivatives featuring a central [, , ]triazolo[4,3-b]pyridazine core. The study investigated their synthesis and preliminary antimicrobial activities against various microorganisms. Results showed that these compounds exhibit good to moderate antimicrobial activity. []
Relevance: These compounds share the core [, , ]triazolo[4,3-b]pyridazine structure with the target compound, 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. The primary difference lies in the substituents attached to this core. While the target compound has a thiophene ring and a benzamide group linked by a methylene bridge, these related compounds have a phenyl ring directly attached to the triazolopyridazine core and bear various benzamide or sulfonamide substituents on the phenyl ring. This difference in substitution patterns could lead to variations in their physicochemical properties and biological activities. []
Relevance: Although SGX523 and 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide possess structural differences, they share a common structural motif: the [, , ]triazolo[4,3-b]pyridazine ring system. SGX523 utilizes a thioether linker to connect this core to a quinoline moiety, while the target compound employs a methylene bridge to link it to a thiophene ring and a benzamide group. Comparing their metabolic profiles and potential toxicity could provide valuable insights into the structure-activity relationship of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold. []
Compound Description: M11 is a major metabolite of SGX523, primarily formed through metabolism by aldehyde oxidase (AO) in monkey and human liver cytosol. It exhibits significantly lower solubility compared to SGX523, potentially contributing to the crystal deposits observed in renal tubules during clinical trials. []
Relevance: While structurally distinct from 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, M11 shares the [, , ]triazolo[4,3-b]pyridazine scaffold found in both SGX523 and the target compound. Investigating the metabolic pathways of SGX523 and the formation of M11 can provide insights into potential metabolic transformations and potential toxicity liabilities associated with the [, , ]triazolo[4,3-b]pyridazine moiety. This information could guide the development of 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide by anticipating potential metabolic hotspots and mitigating potential toxicity risks. []
Compound Description: This compound was designed as an alternative to Compound 1 to reduce bioactivation while retaining its desirable PK/PD characteristics. While it exhibited a shifted metabolic profile with primary metabolism occurring on the naphthyridine ring alkoxy substituent, it still underwent glutathione conjugation and displayed high covalent binding to proteins, indicating persistent bioactivation concerns. []
Relevance: Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core, the methylene bridge, the 3-methylisothiazol-5-yl group, and the benzamide moiety with 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. Despite efforts to reduce bioactivation by introducing an alternative metabolic soft spot, Compound 2 continued to display glutathione conjugation and covalent binding. This highlights the potential for the [, , ]triazolo[4,3-b]pyridazine core and the 3-methylisothiazol-5-yl group to contribute to bioactivation and potential toxicity. These findings emphasize the importance of carefully evaluating the metabolic profile of 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide, considering that it shares crucial structural elements with Compound 2. []
Isoxazole and Pyrazole Analogs
Compound Description: These analogs were synthesized by replacing the isothiazole ring in Compound 1 and 2 with bioisosteric isoxazole or pyrazole rings. This modification successfully reduced bioactivation while maintaining desirable PK/PD properties. []
Relevance: The successful reduction of bioactivation by replacing the isothiazole ring in Compounds 1 and 2 with isoxazole or pyrazole rings offers a valuable structural modification strategy for 4-isopropoxy-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide. This suggests that replacing the thiophene ring in the target compound with these bioisosteres could potentially mitigate the risk of bioactivation and potential toxicity associated with the [, , ]triazolo[4,3-b]pyridazine core and the thiophene ring while preserving the desired pharmacological activity. []
Compound Description: This compound is a benzoylaminomethyl-substituted fused triazole synthesized from hippuric acid and the corresponding hydrazine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.